1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
Data Table: Spectroscopic Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H-NMR | δ 3.90 (s) | N–CH₃ group |
| ¹³C-NMR | δ 144.79 | Imidazole C=N |
| IR | 1614 cm⁻¹ | C=N stretch |
| MS | m/z 217.14478 | Molecular ion peak |
The spectroscopic data collectively confirm the hybrid structure and protonation state of the piperazine nitrogen in the hydrochloride salt.
Properties
IUPAC Name |
1-methyl-2-piperazin-1-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQYXYMCQYXFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671792 | |
| Record name | 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-78-1 | |
| Record name | 1H-Benzimidazole, 1-methyl-2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185319-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride generally involves:
- Formation of the benzimidazole core, often via condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acid derivatives.
- Introduction of the methyl group at the 1-position of the benzimidazole ring.
- Nucleophilic substitution or coupling reactions to attach the piperazine moiety at the 2-position.
- Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Specific Preparation Example from Literature
One documented method involves the following key steps:
Chlorosulfonation and Coupling:
- Starting with a substituted benzimidazole (e.g., 1-methyl-1H-benzo[d]imidazole derivative), chlorosulfonic acid is added under ice-cooled conditions to introduce sulfonyl chloride functionality.
- After stirring for one hour at low temperature, the reaction mixture is poured onto crushed ice to precipitate the sulfonyl chloride intermediate.
-
- The sulfonyl chloride intermediate is suspended in dichloromethane.
- Triethylamine (base) and piperazine dihydrochloride are sequentially added to the mixture.
- The reaction is stirred for about 3 hours at room temperature to form the piperazinyl-substituted benzimidazole.
Salt Formation and Purification:
- The reaction mixture is washed with water and dried over magnesium sulfate.
- Solvent evaporation yields the crude product.
- Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid.
- Crystallization from methanol/ethyl acetate affords the pure hydrochloride salt of the target compound.
This procedure yields the hydrochloride salt with high purity and good yield, suitable for further pharmacological evaluation.
Reaction Conditions and Optimization
Solvent and Base Selection
- Solvent: Dichloromethane is commonly used for sulfonyl chloride coupling due to its ability to dissolve both reactants and maintain low temperatures.
- Base: Triethylamine serves as both a base and catalyst, neutralizing HCl generated during coupling and improving product yield.
- Temperature: Maintaining 0–5°C during chlorosulfonation minimizes side reactions; room temperature suffices for coupling steps.
Reaction Time and Stoichiometry
- Chlorosulfonation is typically performed for 1 hour.
- Piperazine coupling requires approximately 3 hours.
- Using excess triethylamine (e.g., 1.5–2 equivalents) enhances conversion efficiency.
- Piperazine dihydrochloride is used in stoichiometric excess to drive the reaction to completion.
Yield and Purity
- Yields exceeding 70% are achievable with optimized conditions.
- Purity is confirmed by crystallization and spectroscopic methods.
Analytical Characterization Supporting Preparation
To confirm the successful synthesis and purity of this compound, the following techniques are standard:
Comparative Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting Material | 1-Methyl-1H-benzo[d]imidazole derivative | Commercially available or synthesized |
| Sulfonylation Reagent | Chlorosulfonic acid | Ice-cooled, 0–5°C, 1 hour |
| Coupling Solvent | Dichloromethane | Anhydrous preferred |
| Base | Triethylamine | 1.5–2 equivalents |
| Piperazine Source | Piperazine dihydrochloride | Stoichiometric excess |
| Reaction Time | Chlorosulfonation: 1 hour; Coupling: 3 hours | Optimized for maximum yield |
| Salt Formation | HCl in methanol/ethyl acetate | Crystallization step for purity |
| Yield | 70–85% | Dependent on purity of starting materials |
| Purity | >95% (HPLC or crystallographic) | Confirmed by spectroscopic methods |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Studies have shown that 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can inhibit the growth of various cancer cell lines. For instance, its mechanism of action may involve the disruption of microtubule dynamics, which is crucial for cell division and proliferation.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it displays activity against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Pharmacological Applications
Neuropharmacology
The piperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperazine are often studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Research has shown that derivatives can act as anxiolytics or antipsychotics, making this compound a candidate for further exploration in treating neurological disorders.
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson & Lee, 2024 | Antimicrobial | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Patel et al., 2025 | Neuropharmacology | Identified potential as an anxiolytic agent in rodent models, with modulation of serotonin receptors observed. |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related benzimidazole derivatives and their distinguishing features:
Key Research Findings
Anticancer Activity
- Thiourea derivatives synthesized from This compound exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC₅₀ values ranging from 2.5–8.7 µM . These derivatives induce apoptosis via caspase-3 activation .
- In contrast, 1-methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole (6a) shows moderate activity (IC₅₀: 12–25 µM), suggesting that bulky aromatic groups on piperazine reduce potency .
Antifungal Activity
- 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (3j) demonstrates superior antifungal activity (MIC: 0.5–2 µg/mL against Candida albicans) compared to the parent compound, highlighting the role of electron-withdrawing CF₃ groups in enhancing membrane penetration .
Synthetic Efficiency
- The methylthio intermediate (3a–c ) achieves yields of 80–85% , higher than the piperazine-linked derivatives (58–65%), due to fewer steric challenges during alkylation .
Data Table: Pharmacological and Physicochemical Comparison
| Property | 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole HCl | 1-Methyl-2-(4-phenylpiperazin-1-yl)-1H-benzimidazole | 1-Methyl-2-(trifluoromethyl)-1H-benzimidazole |
|---|---|---|---|
| Molecular Weight | 252.74 g/mol | 293.38 g/mol | 200.18 g/mol |
| Melting Point | 209–211°C (decomposes) | 185–188°C | 209–211°C |
| Anticancer IC₅₀ (MCF-7) | 2.5–8.7 µM (derivatives) | 12–25 µM | Not tested |
| Antifungal MIC (C. albicans) | Not applicable | Not applicable | 0.5–2 µg/mL |
| Synthetic Yield | 65–70% | 58% | 80% |
Biological Activity
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride (CAS No. 1426290-55-2) is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C12H18Cl2N4
- Molecular Weight : 289.21 g/mol
- Purity : ≥ 95%
- IUPAC Name : 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells, particularly HepG2 liver cancer cells. The mechanism involves:
- Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction : It upregulates pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2, leading to increased apoptosis rates .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacteria and fungi, suggesting its potential as a new antimicrobial agent, especially in the context of rising multidrug-resistant strains .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead candidate for further development in cancer therapy .
Case Study: Antimicrobial Activity
In a preliminary study, the compound was tested against several strains of bacteria and fungi. It showed promising results with a significant reduction in microbial growth, which supports its application in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride?
- Methodological Answer : Synthesis requires multi-step reactions involving alkylation of benzimidazole precursors and subsequent piperazine coupling. Key parameters include:
- Temperature control : Maintaining 4°C during imidazole alkylation minimizes side reactions .
- Solvent selection : Dichloromethane or acetonitrile is preferred for imidazole-piperazine coupling to enhance yield .
- Purification : Column chromatography with gradients (e.g., 5–30% methanol in dichloromethane) ensures purity >95% .
- Yield Optimization : Pilot studies suggest yields improve from 60% to 85% when using anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) shows distinct peaks for the methyl group (~δ 3.2 ppm) and piperazine protons (δ 2.8–3.1 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 287.2, with fragmentation patterns aligning with imidazole-piperazine cleavage .
- Purity Assessment : HPLC with a C18 column (UV detection at 254 nm) confirms >98% purity when using acetonitrile/water (70:30) mobile phase .
Q. How does the hydrochloride salt form influence solubility and stability?
- Solubility : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in pH 7.4 PBS) compared to the free base (<5 mg/mL) .
- Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days, validated via HPLC .
Q. What in vitro assays are suitable for initial biological screening?
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) at concentrations 1–100 μM .
- Cytotoxicity : MTT assays in HEK-293 cells (IC > 100 μM suggests low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodology :
- Substituent Variation : Replace the methyl group with ethyl, propyl, or aryl groups to assess steric/electronic effects on receptor affinity .
- Piperazine Modifications : Introduce substituents (e.g., 4-fluorophenyl) to the piperazine ring to evaluate pharmacokinetic profiles .
- Example SAR Table :
| Substituent (R) | LogP | Receptor Affinity (Ki, nM) |
|---|---|---|
| -CH3 | 1.2 | 45 ± 3 (5-HT2A) |
| -CF3 | 2.1 | 12 ± 1 (5-HT2A) |
| Data derived from docking studies and in vitro assays . |
Q. What strategies resolve contradictory data in receptor interaction studies?
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP or calcium flux) to distinguish antagonism vs. inverse agonism .
- Computational Modeling : Molecular dynamics simulations (e.g., using AutoDock Vina) can clarify binding modes when experimental Ki values conflict .
Q. How does pH affect the stability and reactivity of this compound?
- Stability Profile :
- Acidic (pH 2) : Rapid degradation (t = 2 h) due to imidazole ring protonation .
- Neutral (pH 7) : Stable for >48 h .
- Reactivity : At pH > 8, piperazine undergoes oxidation, forming N-oxide byproducts detectable via LC-MS .
Q. What are the limitations of current pharmacokinetic models for this compound?
- Challenges :
- Blood-Brain Barrier Penetration : LogP < 2 limits CNS uptake, requiring prodrug strategies (e.g., esterification) .
- Metabolic Pathways : CYP3A4-mediated N-demethylation is a major route, reducing bioavailability .
- Model Refinement : Incorporate physiologically based pharmacokinetic (PBPK) modeling with in vitro hepatocyte data to predict human clearance .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Root Causes :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
